molecular formula C32H25N5O2 B10873417 4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether

4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether

Cat. No.: B10873417
M. Wt: 511.6 g/mol
InChI Key: KNOBUCFJTFRCBY-UHFFFAOYSA-N
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Description

4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether typically involves multi-step organic reactions. The process starts with the preparation of the core pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure, followed by the introduction of the furylmethyl and diphenyl groups. The final step involves the etherification of the phenyl group with methyl ether. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and crystallization would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furyl aldehyde or furyl carboxylic acid, while reduction of the aromatic rings can produce partially hydrogenated derivatives.

Scientific Research Applications

4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether is unique due to its complex structure, which combines multiple aromatic and heterocyclic elements

Properties

Molecular Formula

C32H25N5O2

Molecular Weight

511.6 g/mol

IUPAC Name

10-(furan-2-ylmethyl)-4-[(4-methoxyphenyl)methyl]-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C32H25N5O2/c1-38-25-16-14-22(15-17-25)19-27-34-32-29-28(23-9-4-2-5-10-23)30(24-11-6-3-7-12-24)36(20-26-13-8-18-39-26)31(29)33-21-37(32)35-27/h2-18,21H,19-20H2,1H3

InChI Key

KNOBUCFJTFRCBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CO5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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